6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3-amine
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Overview
Description
6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with a methylthio group at the 6-position and an amino group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3-amine typically involves a multi-step process. Another approach involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates, which are then derivatized to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3-amine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The methylthio group can be substituted by other nucleophiles, such as amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like meta-chloroperoxybenzoic acid for oxidation, reducing agents like Raney nickel for reduction, and nucleophiles like primary amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while substitution reactions can yield various substituted pyrazolopyrimidines .
Scientific Research Applications
6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3-amine involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with critical cellular processes, such as DNA synthesis and cell division . This inhibition is achieved through binding to the active site of the enzyme, thereby blocking its activity and leading to the desired therapeutic effect .
Comparison with Similar Compounds
Similar Compounds
Pyrido[3,4-d]pyrimidines: These compounds share a similar core structure but differ in the substituents attached to the rings.
Pyrazolopyrimidines: Other derivatives of pyrazolopyrimidines with different substituents at various positions.
Uniqueness
6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3-amine is unique due to the presence of the methylthio group at the 6-position, which imparts specific chemical properties and reactivity. This uniqueness makes it a valuable scaffold for the development of novel therapeutic agents .
Properties
IUPAC Name |
6-methylsulfanyl-2H-pyrazolo[3,4-d]pyrimidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5S/c1-12-6-8-2-3-4(7)10-11-5(3)9-6/h2H,1H3,(H3,7,8,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLAXTBLCLWUIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=NNC(=C2C=N1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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